molecular formula C10H16S B2902532 Dispiro[3.1.36.14]decane-8-thiol CAS No. 2580201-33-6

Dispiro[3.1.36.14]decane-8-thiol

Cat. No.: B2902532
CAS No.: 2580201-33-6
M. Wt: 168.3
InChI Key: AZWKGNYFPXROAY-UHFFFAOYSA-N
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Description

Dispiro[3.1.36.14]decane-8-thiol is a unique chemical compound characterized by its spirocyclic structure, which includes two spiro-connected rings. The molecular formula of this compound is C10H16S, and it has a molecular weight of 168.3 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dispiro[3.1.36.14]decane-8-thiol typically involves the formation of the spirocyclic structure through a series of cyclization reactions. One common method includes the use of a [3+2] cycloaddition reaction, where a suitable diene and a thiol are reacted under controlled conditions to form the spirocyclic thiol . The reaction conditions often involve the use of a catalyst and may require specific temperature and pressure settings to achieve the desired stereoselectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using automated reactors. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The final product would be purified using techniques such as distillation or chromatography to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

Dispiro[3.1.36.14]decane-8-thiol can undergo several types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

    Reduction: The compound can be reduced to form a simpler thiol or hydrocarbon derivative.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, where it is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound with hydrogen peroxide may yield a disulfide, while reduction with lithium aluminum hydride could produce a simpler thiol.

Scientific Research Applications

Dispiro[3.1.36.14]decane-8-thiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds, which are valuable in drug discovery and development.

    Biology: The compound’s unique structure makes it a useful probe for studying biological processes, particularly those involving thiol groups and redox reactions.

    Medicine: this compound and its derivatives have potential therapeutic applications, including as antioxidants or enzyme inhibitors.

    Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which Dispiro[3.1.36.14]decane-8-thiol exerts its effects is primarily through its thiol group, which can interact with various molecular targets. The thiol group can form covalent bonds with proteins and other biomolecules, affecting their function. This interaction can modulate enzymatic activity, signal transduction pathways, and redox balance within cells . The spirocyclic structure also contributes to the compound’s unique reactivity and stability, making it a valuable tool in both research and therapeutic contexts .

Comparison with Similar Compounds

Dispiro[3.1.36.14]decane-8-thiol can be compared to other spirocyclic thiols, such as:

  • Spiro[3.3]heptane-2-thiol
  • Spiro[4.4]nonane-3-thiol
  • Spiro[5.5]undecane-4-thiol

These compounds share the spirocyclic motif but differ in the size and substitution pattern of the rings. This compound is unique due to its specific ring structure and the position of the thiol group, which confer distinct chemical and biological properties .

Properties

IUPAC Name

dispiro[3.1.36.14]decane-8-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16S/c11-8-4-10(5-8)6-9(7-10)2-1-3-9/h8,11H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWKGNYFPXROAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC3(C2)CC(C3)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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